molecular formula C20H15NO3 B11150222 (4E)-N-hydroxy-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-imine

(4E)-N-hydroxy-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-imine

Cat. No.: B11150222
M. Wt: 317.3 g/mol
InChI Key: ORUDIJFCINWMFK-QZQOTICOSA-N
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Description

9-PHENYL-2,3-DIHYDROCYCLOPENTA[C]FURO[3,2-G]CHROMEN-4(1H)-ONE OXIME is a complex organic compound with a unique structure that combines multiple ring systems

Preparation Methods

The synthesis of 9-PHENYL-2,3-DIHYDROCYCLOPENTA[C]FURO[3,2-G]CHROMEN-4(1H)-ONE OXIME typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the core chromene structure, followed by the introduction of the furo and cyclopenta rings. The oxime functional group is then introduced through a reaction with hydroxylamine. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

9-PHENYL-2,3-DIHYDROCYCLOPENTA[C]FURO[3,2-G]CHROMEN-4(1H)-ONE OXIME has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has potential as a bioactive compound, with studies exploring its effects on various biological pathways.

    Medicine: Research is ongoing into its potential as an anticancer agent, given its ability to interact with specific cellular targets.

    Industry: It may be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar compounds include other chromene derivatives and furochromenes. What sets 9-PHENYL-2,3-DIHYDROCYCLOPENTA[C]FURO[3,2-G]CHROMEN-4(1H)-ONE OXIME apart is its unique combination of ring systems and the presence of the oxime functional group, which can confer distinct chemical and biological properties. Other similar compounds might include:

Properties

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

(NE)-N-(14-phenyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-ylidene)hydroxylamine

InChI

InChI=1S/C20H15NO3/c22-21-20-14-8-4-7-13(14)15-9-16-17(12-5-2-1-3-6-12)11-23-18(16)10-19(15)24-20/h1-3,5-6,9-11,22H,4,7-8H2/b21-20+

InChI Key

ORUDIJFCINWMFK-QZQOTICOSA-N

Isomeric SMILES

C1CC2=C(C1)/C(=N\O)/OC3=C2C=C4C(=C3)OC=C4C5=CC=CC=C5

Canonical SMILES

C1CC2=C(C1)C(=NO)OC3=C2C=C4C(=C3)OC=C4C5=CC=CC=C5

Origin of Product

United States

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